Technical Whitepaper: 2-Chloro-3-methylbut-2-enoic Acid (CAS 15052-93-4)
Technical Whitepaper: 2-Chloro-3-methylbut-2-enoic Acid (CAS 15052-93-4)
Executive Summary & Structural Dynamics
2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid or 2-chloro-3-methylcrotonic acid) is a highly versatile, halogenated α,β-unsaturated carboxylic acid[1]. Characterized by the presence of a vinylic chloride adjacent to a carboxylic acid moiety, this bifunctional synthon is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and advanced agrochemicals[2]. The steric bulk of the gem-dimethyl group at the C3 position, combined with the electron-withdrawing nature of the C2 chlorine, imparts unique regioselective and stereoselective properties during downstream cross-coupling and amidation reactions.
Physicochemical Profiling
Understanding the physicochemical descriptors of 2-chloro-3-methylbut-2-enoic acid is essential for predicting its solubility, reactivity, and behavior in biological assays. The quantitative data summarized below is derived from computed models and validated chemical databases[2],[1].
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-methylbut-2-enoic acid | [1] |
| CAS Registry Number | 15052-93-4 | [2],[1] |
| Molecular Formula | C5H7ClO2 | [1] |
| Molecular Weight | 134.56 g/mol | [1],[3] |
| Exact Mass | 134.0134572 g/mol | [2],[1] |
| XLogP3-AA | 2.1 | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2],[1] |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | [2],[1] |
| Complexity | 133 | [2],[1] |
Synthetic Methodologies & Reaction Engineering
The most robust and scalable method for synthesizing 2-chloro-3-methylbut-2-enoic acid involves the electrophilic halogenation of 3-methylbut-2-enoic acid (senecioic acid) followed by base-mediated dehydrohalogenation.
Fig 1: Stepwise halogenation-dehydrohalogenation synthetic pathway.
Protocol 1: Halogenation-Dehydrohalogenation Sequence
Objective: Scalable conversion of senecioic acid to 2-chloro-3-methylbut-2-enoic acid.
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Step 1: Electrophilic Chlorination
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Preparation: Charge a flame-dried, round-bottom flask with 1.0 equivalent of 3-methylbut-2-enoic acid and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
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Cooling: Cool the reaction vessel to 0 °C under an inert argon atmosphere to suppress unwanted radical side reactions.
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Reagent Addition: Slowly add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise over 30 minutes.
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Causality: SO₂Cl₂ acts as a controlled, in-situ source of Cl₂. The electron-rich alkene undergoes electrophilic attack, forming a cyclic chloronium ion, which is subsequently opened by chloride to yield the anti-addition product, 2,3-dichloro-3-methylbutanoic acid.
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Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to remove DCM and residual SO₂.
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Step 2: Base-Mediated Dehydrochlorination 5. Elimination: Dissolve the crude 2,3-dichloro-3-methylbutanoic acid in absolute ethanol. Add 2.2 equivalents of potassium hydroxide (KOH) pellets. 6. Reflux: Heat the mixture to reflux (78 °C) for 4 hours.
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Causality: The strong base promotes an E2 elimination of HCl. The regioselectivity is thermodynamically driven by the formation of the more stable, conjugated α,β-unsaturated carboxylic acid. The steric bulk of the gem-dimethyl group exclusively directs the elimination to yield the C2-vinylic chloride.
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Self-Validation & Isolation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the intermediate and the emergence of a strong UV-active spot (due to the restored conjugated π-system) confirms the transformation. Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product[3].
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Downstream Reactivity & Drug Development Applications
The strategic positioning of the vinylic chloride allows for transition-metal-catalyzed cross-coupling, while the carboxylic acid serves as a handle for amidation or esterification.
Fig 2: Downstream reactivity map showcasing bifunctional derivatization.
Protocol 2: Sterically Hindered Amidation
Objective: Coupling of 2-chloro-3-methylbut-2-enoic acid with a primary amine for peptidomimetic synthesis.
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Activation: Dissolve 1.0 eq of the acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
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Causality: The choice of HATU over older reagents (like DCC) is dictated by the extreme steric hindrance around the α-carbon. HATU accelerates the formation of the active ester via the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, driving the reaction forward despite the adjacent vinylic chloride and gem-dimethyl groups.
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Coupling: Add 1.1 eq of the target primary amine. Stir for 12 hours.
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Self-Validation: The validation of the amidation is achieved intrinsically during analysis: the byproduct of HATU coupling is water-soluble and easily removed during aqueous workup. Successful amide bond formation is confirmed by the shift of the carbonyl stretch in FTIR from ~1700 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide I band).
Analytical Characterization & Validation Protocols
To ensure the trustworthiness of the synthesized 2-chloro-3-methylbut-2-enoic acid, a multi-modal analytical validation system must be employed:
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¹H-NMR (400 MHz, CDCl₃): The spectrum is self-validating through its simplicity. The gem-dimethyl groups will appear as two distinct singlets (or closely spaced multiplets due to long-range allylic coupling) integrating to 3H each, typically in the range of δ 2.00 - 2.30 ppm. The carboxylic acid proton will manifest as a broad singlet far downfield at δ 11.0 - 12.0 ppm. The absence of a vinylic proton (which would appear around δ 5.5 - 6.0 ppm in the unchlorinated precursor) definitively proves the substitution at the C2 position.
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¹³C-NMR (100 MHz, CDCl₃): Key resonances include the carbonyl carbon (C1) at ~170 ppm, the chlorinated vinylic carbon (C2) at ~115-125 ppm, and the highly substituted β-carbon (C3) at ~140-150 ppm.
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Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) in negative ion mode will show the [M-H]⁻ molecular ion peak at m/z 133.006. Crucially, the presence of the chlorine atom is validated by the characteristic 3:1 isotopic pattern at m/z 133 and 135, corresponding to the ³⁵Cl and ³⁷Cl isotopes[1].
References
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PubChem, "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511", National Center for Biotechnology Information. URL:[Link]
